molecular formula C10H11N3 B11912563 Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] CAS No. 885481-93-6

Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]

Cat. No.: B11912563
CAS No.: 885481-93-6
M. Wt: 173.21 g/mol
InChI Key: AVTSRLLPBOAZKE-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] typically involves the cyclization of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic anhydride, leading to the formation of the desired spiro compound .

Industrial Production Methods: Industrial production methods for Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution and Functionalization

The nitrogen-rich imidazo[4,5-b]pyridine core allows regioselective alkylation and arylation:

A. Alkylation Reactions
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine reacts with electrophiles under phase-transfer catalysis (PTC) :

ElectrophilePosition ModifiedProduct StructureYield (%)
1-(Chloromethyl)benzeneN33-Benzyl-substituted derivative78
Ethyl 2-bromoacetateN1Ethoxycarbonylmethyl derivative65

Crystallographic studies confirm substitution at N3/N4 positions (Fig. 2) .

B. Arylation via Cross-Coupling
Suzuki-Miyaura coupling introduces aryl groups at C5/C6 positions, enhancing π-conjugation for optoelectronic applications .

Cycloaddition and Ring Expansion

The spiro system participates in [3+3] cycloadditions with α,β-unsaturated carbonyls, expanding the cyclohexane ring (Scheme 1) :

  • Nucleophilic 1,4-Addition : Enol intermediates attack α,β-unsaturated aldimines.

  • 1,2-Addition/Intramolecular Cyclization : Forms thermodynamically stable spiro-products.

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (e.g., p-TSA), the spiro system undergoes keto-enol tautomerization, enabling:

  • Michael Addition : Enolates react with electrophiles to form open-chain intermediates.

  • Intramolecular Cyclization : Yields fused polycyclic systems (e.g., pyrano[2,3-b]pyridines) .

Stability and Reactivity Trends

Comparative studies reveal:

Structural FeatureReactivity ImpactReference
Cyclopentane spiro linkageEnhances strain-driven reactivity vs. cyclohexane analogs
Imidazo[4,5-b]pyridine coreEnables H-bonding with biological targets

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis include:

  • Solvent Choice : CH₃CN or ethanol for improved yield ( >80%) .

  • Catalyst Loading : 10 mol% p-TSA reduces reaction time to 4–6 hours .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] has been investigated for its potential therapeutic applications in various diseases. The compound is noted for its ability to act as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Cancer Treatment: Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results as inhibitors of apoptosis proteins and have been evaluated for their efficacy in breast cancer treatment using poly(ADP-ribose) polymerase inhibitors to enhance chemotherapy sensitivity .
  • Anti-Inflammatory Activity: The compound has demonstrated anti-inflammatory properties, particularly in models of retinal ischemia and obesity-related inflammation. Studies have shown that it can inhibit inflammatory pathways mediated by transcription factors such as Nrf2 and NF-κB .

Biological Applications

Antimicrobial and Antiviral Properties:
The spiro compound is being explored for its antimicrobial and antiviral activities. Its structural characteristics allow it to interact with biological targets effectively.

  • Antiviral Research: Preliminary studies suggest that spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] may possess activity against various viral infections. The compound's mechanism may involve the modulation of host cellular pathways that viruses exploit for replication .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] serves as a versatile building block for constructing more complex heterocyclic compounds.

  • Synthesis Methods: The synthesis typically involves cyclization reactions of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives under acidic or basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity during industrial production .

Material Science

Advanced Materials Development:
The unique electronic and optical properties of spiro compounds make them suitable candidates for applications in material science.

  • Organic Electronics: Research into the use of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] in organic electronics has shown potential for developing new materials with improved performance characteristics in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Cancer TreatmentMDPI Review Imidazo[4,5-b]pyridine derivatives show cytotoxicity against breast cancer cell lines.
Anti-inflammatoryNature Communications Demonstrated inhibition of inflammatory pathways in models of obesity and retinal ischemia.
Antiviral ActivityPMC Article Potential activity against various viruses; mechanism involves modulation of host pathways.
Material ScienceRSC Advances Explored as a building block for advanced materials in organic electronics applications.

Mechanism of Action

The mechanism of action of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is unique due to its specific spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .

Biological Activity

Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyridine family, known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated significant antitumor activity across various cancer cell lines. For instance, compounds derived from this scaffold have shown selective cytotoxicity against colon carcinoma cells with IC50 values in the sub-micromolar range (0.4–0.7 μM) . The mechanism of action often involves intercalation into DNA, disrupting cellular proliferation.

Table 1: Antitumor Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (μM)
10Colon Carcinoma0.4
14Colon Carcinoma0.7
22MCF-71.17
22HepG21.52

Anti-inflammatory Effects

Research indicates that spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] exhibits anti-inflammatory properties by modulating pathways associated with oxidative stress and inflammation. Specifically, it has been shown to inhibit the activation of NF-κB and Nrf2 transcription factors, which are crucial in the inflammatory response . The compound has been tested against retinal ischemia models, showcasing its ability to reduce inflammation effectively.

Table 2: Anti-inflammatory Activity of Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]

Test ModelEffect Observed
ARPE-19 CellsReduced inflammatory response
Obesity-Induced InjuryInhibition of NF-κB activation

Antibacterial Activity

The antibacterial potential of spiro compounds has also been investigated. While many derivatives have shown moderate to potent activity against various Gram-positive and Gram-negative bacteria, specific derivatives of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] have demonstrated promising results . Notably, one derivative showed MIC values comparable to standard antibiotics like amoxicillin.

Table 3: Antibacterial Activity Overview

CompoundBacterial StrainMIC (μg/mL)
Spiro Compound AE. coli32
Spiro Compound BStaphylococcus aureus16

Structure-Activity Relationships (SAR)

The biological activity of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] can be significantly influenced by structural modifications. Substituents on the imidazole or pyridine rings can enhance or diminish activity against specific targets. For example:

  • Hydroxycarboximidamide Substitution : Enhances cytotoxicity against cancer cells.
  • Alkyl Chain Replacement : Generally reduces activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine], exploring their pharmacological profiles:

  • Zhu et al. (2017) reported on a series of imidazo derivatives with moderate to high PARP inhibitory activity that increased tumor cell sensitivity to chemotherapy .
  • Li et al. (2022) highlighted the anti-inflammatory capabilities of specific derivatives in models of obesity-related inflammation .
  • Recent Investigations (2023) into permeability and absorption characteristics indicated that certain spiro compounds possess favorable pharmacokinetic profiles compared to traditional drugs .

Properties

CAS No.

885481-93-6

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]

InChI

InChI=1S/C10H11N3/c1-2-6-10(5-1)12-8-4-3-7-11-9(8)13-10/h3-4,7H,1-2,5-6H2

InChI Key

AVTSRLLPBOAZKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N=C3C=CC=NC3=N2

Origin of Product

United States

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